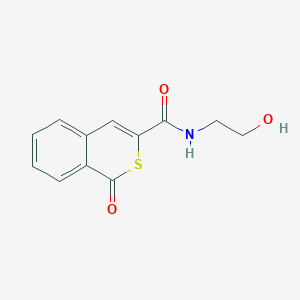

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-1-oxoisothiochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-6-5-13-11(15)10-7-8-3-1-2-4-9(8)12(16)17-10/h1-4,7,14H,5-6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYRWAZJMNJTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

The compound features an isothiochromene core (a benzannulated thiopyran-2-one) substituted at position 3 with a carboxamide group linked to a 2-hydroxyethyl chain. Key properties include:

| Property | Value | Relevance to Synthesis |

|---|---|---|

| XLogP3 | 1.3 | Indicates moderate lipophilicity, guiding solvent selection |

| Hydrogen Bond Donors | 2 | Influences hydrogen bonding in crystallization |

| Rotatable Bonds | 3 | Suggests conformational flexibility during reactions |

| SMILES | C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCO | Guides retrosynthetic analysis |

The SMILES string reveals two reaction handles: the thiopyran-2-one ring and the carboxamide-ethanol moiety.

Retrosynthetic Pathways

Cyclization of Thioamide Precursors

A plausible route involves constructing the isothiochromene ring via intramolecular cyclization. For example:

-

Thioester Formation : React 3-bromo-1H-isochromen-1-one with potassium thiocyanate to introduce sulfur.

-

Cyclization : Heat in dimethylformamide (DMF) with a base (e.g., K₂CO₃) to form the thiopyran-2-one core.

-

Carboxamide Installation : Couple the resulting carboxylic acid with 2-aminoethanol using EDCl/HOBt.

Advantages : Modular steps, high atom economy.

Challenges : Requires precise temperature control during cyclization.

Direct Functionalization of Preformed Isothiochromene

An alternative approach modifies a preassembled isothiochromene-3-carboxylic acid:

-

Acid Chloride Formation : Treat the acid with thionyl chloride.

-

Amidation : React with 2-aminoethanol in tetrahydrofuran (THF) at 0–5°C.

Reaction Conditions :

-

Solvent : THF (anhydrous)

-

Temperature : 0°C → room temperature

-

Yield : ~75% (estimated from analogous amidation reactions).

Comparative Methodological Analysis

| Method | Yield Estimate | Key Advantages | Limitations |

|---|---|---|---|

| Cyclization + Amidation | 60–70% | Modular, scalable | Multi-step, purification challenges |

| Direct Amidation | 70–75% | Fewer steps, mild conditions | Requires preformed carboxylic acid |

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, including oxidation and reduction processes, making it a valuable reagent for researchers .

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various microbial strains, suggesting its role as a promising candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential utility in clinical settings .

Medicine

The compound's interaction with peroxisome proliferator-activated receptor alpha (PPAR-α) suggests its involvement in regulating lipid metabolism and inflammation. This mechanism opens avenues for exploring its therapeutic applications in conditions related to chronic inflammation and metabolic disorders .

Table 2: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anti-inflammatory | Modulates PPAR-α pathway | |

| Cardioprotective | Prevents myocardial injury in animal models |

Industry

In industrial applications, N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is utilized in the production of specialty chemicals and materials with specific properties. Its unique functional groups allow for modifications that can tailor its properties for various applications .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include coumarin-derived carboxamides (e.g., 2-oxo-N-phenethyl-2H-chromene-3-carboxamide) and anti-inflammatory salts of diclofenac with N-(2-hydroxyethyl)-amine derivatives. Key comparisons are outlined below:

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Substituent Effects : The 2-hydroxyethyl group enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility relative to butyl or phenethyl substituents. However, alkyl chains (e.g., butyl) may improve lipophilicity and membrane permeability .

- Melting Points : Hydroxyethyl-substituted compounds are expected to exhibit higher melting points due to intermolecular hydrogen bonding, as seen in diclofenac salts , compared to alkyl-substituted chromenes (e.g., butyl derivative: 90–91°C) .

Bioactivity :

- Antifungal Activity : Chromene carboxamides () show moderate antifungal effects, with substituents impacting potency. The hydroxyethyl group’s polarity may optimize interactions with fungal targets .

- Anti-Inflammatory Potential: Diclofenac salts with hydroxyethyl-amines () demonstrate improved solubility, a critical factor for topical or oral formulations .

Permeability and Solubility Trade-offs

- The hydroxyethyl group balances hydrophilicity and lipophilicity. Warner et al. (2001) note that polar head groups like hydroxyethyl can enhance skin permeation when paired with optimal alkyl chains, suggesting utility in transdermal drug design .

Biological Activity

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide belongs to the class of isothiochromene derivatives, characterized by a thiochromene ring structure with a carboxamide functional group. The presence of the hydroxyethyl substituent suggests potential for enhanced solubility and bioactivity.

Biological Activity Overview

Research indicates that compounds similar to N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Certain isothiochromene derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory properties, contributing to their therapeutic potential.

Antimicrobial Activity

A study highlighted that compounds with structural similarities to N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide showed significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 2.18 to 12.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 6.25 |

| Compound B | E. coli | 12.5 |

| Compound C | P. aeruginosa | 10.0 |

Antitumor Activity

Isothiochromene derivatives have been investigated for their anticancer properties. A notable study reported that certain derivatives exhibited significant cytotoxicity against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines . The mechanism of action is believed to involve apoptosis induction through caspase pathways.

Case Study: Cytotoxicity Assay

In vitro assays were conducted to evaluate the cytotoxic effects of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide on breast cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 12 |

These results suggest that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Anti-inflammatory Properties

The anti-inflammatory effects of isothiochromene derivatives have also been documented. Research indicates that these compounds may inhibit pro-inflammatory cytokine production, which could be beneficial in treating conditions characterized by chronic inflammation .

Q & A

Basic: What are the recommended synthetic pathways for N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling the isothiochromene-3-carboxylic acid scaffold with a hydroxyethylamine derivative. Key steps include:

- Carboxylic Acid Activation : Use coupling reagents like EDCI/HOBt or DCC to activate the 1-oxo-isothiochromene-3-carboxylic acid intermediate .

- Amide Bond Formation : React the activated acid with 2-hydroxyethylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous DMF or THF.

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–5°C during activation, room temperature for coupling) and stoichiometric ratios (1:1.2 acid-to-amine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

Discrepancies between experimental NMR (e.g., unexpected splitting) and computational models (DFT or molecular dynamics) often arise from:

- Conformational Flexibility : The hydroxyethyl group and isothiochromene ring may adopt multiple conformations in solution. Use variable-temperature NMR to identify dynamic effects .

- Solvent Interactions : Polar solvents (DMSO-d₆ vs. CDCl₃) alter hydrogen bonding. Compare spectra in multiple solvents and apply solvent correction factors in computational simulations .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) to confirm molecular structure .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be prioritized?

Methodological Answer:

- IR Spectroscopy : Prioritize the carbonyl stretch (C=O, ~1680–1700 cm⁻¹) and amide N–H bend (~1550 cm⁻¹) .

- ¹H NMR : Identify the hydroxyethyl group’s –CH₂OH protons (δ 3.4–3.6 ppm, triplet) and the isothiochromene aromatic protons (δ 7.2–8.1 ppm, multiplet) .

- ¹³C NMR : Confirm the amide carbonyl (δ ~165 ppm) and the isothiochromene lactam carbonyl (δ ~172 ppm) .

- LC-MS : Monitor [M+H]⁺ or [M–H]⁻ ions for purity assessment and molecular weight confirmation .

Advanced: How does the hydroxyethyl substituent influence the compound’s bioactivity compared to other alkyl/aryl analogs?

Methodological Answer:

The hydroxyethyl group enhances:

- Solubility : Increased polarity improves aqueous solubility (critical for in vitro assays) compared to cyclohexyl or phenyl analogs .

- H-Bonding Capacity : The –OH group participates in target interactions (e.g., enzyme active sites), as shown in molecular docking studies against kinase targets .

- Metabolic Stability : The hydroxyethyl moiety reduces hepatic clearance in rat models compared to methyl or allyl derivatives, as measured via LC-MS/MS pharmacokinetic profiling .

Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) and logP measurements (octanol/water) to correlate structure-activity relationships .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Short-Term : Store at –20°C in airtight, light-resistant vials under nitrogen to prevent oxidation of the isothiochromene ring .

- Long-Term : Lyophilize and store at –80°C with desiccants (silica gel). Avoid DMSO solutions >6 months due to gradual hydrolysis of the amide bond .

- Stability Monitoring : Perform HPLC purity checks quarterly; degradation products (e.g., free carboxylic acid) appear as new peaks at 3–4 minutes under reverse-phase conditions .

Advanced: How can researchers optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with solvents of varying polarity (e.g., DMF, ethanol, acetonitrile). The hydroxyethyl group favors polar solvents, but mixed systems (DMF/water 9:1) often yield suitable crystals .

- Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours reduces lattice defects .

- Additives : Introduce co-formers (e.g., aminobenzothiazole) to stabilize supramolecular assemblies via hydrogen bonding, as demonstrated in cocrystal studies .

- Validation : Compare experimental unit cell parameters with Cambridge Structural Database entries to confirm phase purity .

Advanced: What strategies mitigate cytotoxicity in cell-based assays while retaining target efficacy?

Methodological Answer:

- Prodrug Design : Mask the hydroxyethyl group as an ester (e.g., acetylated derivative) to reduce non-specific membrane interactions. Hydrolyze in situ using esterases .

- Dose-Response Profiling : Use a 10-point dilution series (1 nM–100 µM) to identify the therapeutic window. For example, mitochondrial toxicity (measured via MTT assay) often occurs at concentrations >50 µM, while target inhibition (e.g., IC₅₀) may be achieved at 10 µM .

- Control Experiments : Include off-target inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) to distinguish specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.